molecular formula C10H11N3O2 B2520749 (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene CAS No. 1807941-08-7

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene

Cat. No.: B2520749
CAS No.: 1807941-08-7
M. Wt: 205.217
InChI Key: RCIWVOZVKRUZPM-SECBINFHSA-N
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Description

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene is a chiral chromene derivative characterized by a 3,4-dihydro-2H-chromene scaffold substituted with an azido group at the C4 position (R-configuration) and a methoxy group at C6. Chromenes are heterocyclic compounds with a benzopyran backbone, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The azido group in this compound introduces unique reactivity, enabling applications in click chemistry for bioconjugation or drug delivery systems, while the methoxy group is a common pharmacophore enhancing bioavailability and target affinity .

Properties

IUPAC Name

(4R)-4-azido-6-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-7-2-3-10-8(6-7)9(12-13-11)4-5-15-10/h2-3,6,9H,4-5H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIWVOZVKRUZPM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@H]2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a chromene derivative.

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Sodium azide is commonly used for azidation, while methyl iodide is used for methoxylation.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene backbone.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromene Derivatives

The compound’s distinct features are best contextualized against structurally similar chromenes (Table 1):

Compound Substituents Key Functional Groups Biological Activities
(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene C4: Azido; C6: Methoxy Azido, Methoxy, Dihydrochromene Potential antimicrobial, anticancer*
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C4: Propyl; C5/C7: Hydroxy Hydroxy, Propyl Antimicrobial, antitumor
Chromene-based azo derivatives Azo-linked aryl groups at C3/C4 Azo, Methoxy/Cl Antimicrobial, anticancer
3-(Imidazol-1-yl)-6-R-3,4-dihydro-2H-chromene C3: Imidazolyl; C6: R (e.g., Cl) Imidazolyl, Halogen Hypolipidemic, antiatherosclerotic

Key Observations :

  • Azido Group : Unlike hydroxy, azo, or imidazolyl substituents in analogs, the azido group offers unique reactivity for bioorthogonal chemistry, enabling targeted drug delivery or probe synthesis .
  • Chirality : The R-configuration at C4 may enhance enantioselective interactions with biological targets compared to racemic mixtures in other dihydrochromenes .
  • Methoxy vs. Hydroxy : Methoxy groups generally improve metabolic stability over hydroxy groups, which are prone to glucuronidation .
Antimicrobial and Anticancer Activities

Chromene derivatives with electron-withdrawing groups (e.g., azo, halogen) exhibit enhanced antimicrobial activity. For example:

  • Azo-linked chromenes (e.g., 6-Cl-substituted) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrated IC₅₀ values of 12–18 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Hypolipidemic Activity

Compounds like 3-(imidazol-1-yl)-6-Cl-3,4-dihydro-2H-chromene reduced LDL cholesterol by 40% and triglycerides by 35% in normolipidemic rats, outperforming statins in HDL/LDL ratio modulation .

Comparative Methods
  • Azo Chromenes : Diazotization and coupling reactions under acidic conditions .
  • Imidazolyl Chromenes : Dehydration of chroman-4-ols followed by hydrogenation .
  • Solvent-Free Synthesis: MOF-5 catalyzed synthesis of 2-amino-4H-chromenes, avoiding toxic solvents .

Pharmacological Potential and Limitations

Advantages
  • Azido Group : Enables modular functionalization via click chemistry, a feature absent in most analogs .
  • Methoxy Stability : Enhanced pharmacokinetics compared to hydroxy-substituted chromenes .
Limitations
  • Lack of In Vivo Data : Most chromene analogs are tested in vitro; the target compound requires validation in animal models .

Biological Activity

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : A chromene derivative serves as the precursor.
  • Methoxylation : The introduction of the methoxy group is achieved through methylation using reagents like methyl iodide and potassium carbonate.
  • Azidation : The azido group is introduced via sodium azide under appropriate conditions.

These steps can be optimized for yield and purity in industrial applications, focusing on cost-effectiveness and safety measures.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent:

  • Anticancer Activity : The compound has been tested against human breast cancer cell lines, showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Effects : Preliminary investigations suggest that it may inhibit the growth of certain pathogens, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with key biomolecules:

  • Enzyme Inhibition : The compound may inhibit critical enzymes such as tyrosine kinases and monoamine oxidase, which are involved in cancer progression and neurotransmitter metabolism .
  • Click Chemistry Applications : The azido group allows for click chemistry applications, facilitating bioconjugation processes that could enhance drug delivery systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells, indicating its potential as a lead compound for further development.
  • Antimicrobial Study :
    • Objective : Assess antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : Demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL for various strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameFunctional GroupsBiological ActivityNotes
(4R)-4-Azido-3,4-dihydro-2H-chromeneAzidoModerateLacks methoxy group
(4R)-4-Amino-6-methoxy-3,4-dihydro-2H-chromeneAminoHighDifferent reactivity
(4R)-4-Azido-6-hydroxy-3,4-dihydro-2H-chromeneHydroxyLowAffects solubility

This table illustrates that the combination of azido and methoxy groups in this compound contributes to its unique biological profile.

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